molecular formula C11H15N3O4S B15241999 N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide

Cat. No.: B15241999
M. Wt: 285.32 g/mol
InChI Key: JAHDNLRSRKVVNC-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (CAS 1827300-52-6) is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This benzenesulfonamide derivative features a pyrrolidine substituent, a structural motif often explored in medicinal chemistry. Benzenesulfonamides are a significant class of compounds in pharmaceutical research, historically recognized for a wide spectrum of biological activities. They are extensively investigated as inhibitors of enzymes like carbonic anhydrases , which are therapeutic targets for conditions such as epilepsy, glaucoma, and other disorders . Furthermore, structural analogs of this compound, specifically benzenesulfonamides with aliphatic rings, have been patented as therapeutic agents targeting voltage-gated sodium channels for the treatment of diseases like epilepsy . Researchers value this compound as a potential scaffold for developing isoform-selective inhibitors or for probing specific biological pathways. The presence of both the sulfonamide group and the pyrrolidine ring offers potential for diverse molecular interactions, making it a valuable intermediate or target molecule for chemical synthesis and biological evaluation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-methyl-4-nitro-N-pyrrolidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c1-13(10-6-7-12-8-10)19(17,18)11-4-2-9(3-5-11)14(15)16/h2-5,10,12H,6-8H2,1H3

InChI Key

JAHDNLRSRKVVNC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Step Sulfonylation via Sequential Amine Coupling

The most direct route involves a two-step sulfonylation strategy starting from 4-nitrobenzenesulfonyl chloride (Figure 1). In the first step, the sulfonyl chloride reacts with methylamine in anhydrous acetone under basic conditions (potassium carbonate) to form N-methyl-4-nitrobenzenesulfonamide . This intermediate is isolated via aqueous workup and recrystallization. The second step introduces the pyrrolidin-3-yl moiety by reacting the mono-substituted sulfonamide with pyrrolidin-3-amine in dimethylformamide (DMF) at 60°C for 12 hours. Excess amine (1.5 equivalents) ensures complete substitution, while triethylamine acts as a proton scavenger.

Key Considerations :

  • Steric effects : The bulky pyrrolidin-3-amine necessitates prolonged reaction times to overcome steric hindrance at the sulfonamide nitrogen.
  • Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity, whereas acetone is preferred for the initial sulfonylation to minimize side reactions.

One-Pot Tandem Sulfonylation

A patent-derived approach employs a one-pot tandem reaction to concurrently introduce both amine groups. Here, 4-nitrobenzenesulfonyl chloride is treated with a mixture of methylamine and pyrrolidin-3-amine (1:1 molar ratio) in tetrahydrofuran (THF) at 0°C. The reaction is quenched with ice-water, and the product is extracted into dichloromethane. While this method reduces purification steps, competitive amine reactivity often leads to uneven substitution, necessitating chromatographic separation (silica gel, ethyl acetate/hexane gradient).

Optimization Data :

Parameter Value Yield (%)
Temperature 0°C 62
Amine Ratio (Me:Py) 1:1 58
Solvent THF 62
Base Triethylamine 65

Mechanistic Insights into Sulfonamide Formation

Nucleophilic Acyl Substitution

The reaction mechanism proceeds via nucleophilic attack of the amine lone pair on the electrophilic sulfur center in the sulfonyl chloride (Figure 2). The nitro group at the para position activates the sulfonyl chloride by withdrawing electron density, accelerating the substitution. Methylamine, being a stronger nucleophile than pyrrolidin-3-amine, preferentially reacts first in sequential methods.

Steric and Electronic Modulation

The pyrrolidin-3-amine’s cyclic structure introduces steric constraints, slowing its addition to the sulfonamide intermediate. Electronic effects further modulate reactivity: the methyl group’s electron-donating nature slightly deactivates the sulfonamide nitrogen, necessitating elevated temperatures for the second substitution.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane 3:7). The target compound elutes at Rf = 0.45 under TLC monitoring (UV detection at 254 nm). Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.41 (d, 2H, aromatic H), 7.89 (d, 2H, aromatic H), 3.72 (m, 1H, pyrrolidine H), 3.12 (s, 3H, N-CH3), 2.85–2.78 (m, 4H, pyrrolidine H).
  • IR (KBr) : 1328 cm−1 (S=O asymmetric stretch), 1149 cm−1 (S=O symmetric stretch), 1520 cm−1 (NO2 stretch).

Challenges and Mitigation Strategies

Regioselectivity in Dual Substitution

Competing reactions between methylamine and pyrrolidin-3-amine are mitigated by sequential addition. Pre-forming the N-methyl sulfonamide intermediate ensures exclusive substitution at the remaining nitrogen site.

Byproduct Formation

Hydrolysis of the sulfonyl chloride to the sulfonic acid is suppressed by maintaining anhydrous conditions and using molecular sieves.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Two-Step Sequential 78 98 24
One-Pot Tandem 62 85 6

The two-step approach offers superior yield and purity, making it preferable for scale-up despite longer duration.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are often used.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine.

    Substitution Reactions: Can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(pyrrolidin-3-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . The nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Compounds :

  • Compound 10 (): 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide.
  • Compound 1c () : 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide.
Property N-Methyl-4-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide Compound 10 Compound 1c
Substituents Pyrrolidin-3-yl, nitro Thiadiazole, aminoethyl Methoxy, quinazolinone
Therapeutic Target Beta-secretase (inferred from ) Unspecified COX-2
Bioactivity Potential BACE1 inhibition Not reported 47.1% COX-2 inhibition at 20 μM
Structural Features Rigid pyrrolidine ring, nitro group Flexible aminoethyl-thiadiazole chain Conjugated ethenyl-quinazolinone

Analysis :

  • The pyrrolidine ring introduces rigidity, possibly favoring entropic gains in target binding over the flexible thiadiazole-ethyl chain in Compound 10 .

Pyrrolidin-3-yl Derivatives in Neurodegenerative Therapeutics

Key Compounds :

  • Patent Example () : Pyrrolidin-3-yl compounds as BACE1 inhibitors.
Property This compound Pyrrolidine Derivatives
Substituents Methyl, nitro Varied (e.g., fluorophenyl, oxo)
Target Beta-secretase (inferred) Beta-secretase
Potency Not reported High (specific IC50 not provided)

Analysis :

  • The methyl group on the pyrrolidine nitrogen in the target compound may reduce metabolic degradation compared to unsubstituted pyrrolidine derivatives.
  • The nitro group could sterically or electronically modulate interactions with BACE1’s catalytic aspartate residues, though this requires experimental validation .

Key Compounds :

  • Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
Property This compound Example 53
Molecular Weight ~300–350 (estimated) 589.1 g/mol
Melting Point Not reported 175–178°C
Solubility Likely moderate (nitro reduces solubility) Poor (patent data)

Analysis :

  • The target compound’s nitro group may reduce aqueous solubility compared to carboxamide derivatives like Example 53, though its smaller size could mitigate this.
  • Synthetic routes for pyrrolidine-containing sulfonamides (e.g., hydrazinolysis in ) may share steps with the target’s synthesis, but nitro-group introduction would require additional optimization .

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